5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

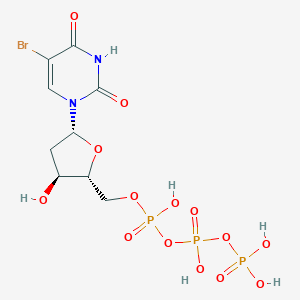

[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQCQNFLEGAHPA-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940203 | |

| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18736-53-3, 102212-99-7 | |

| Record name | Bromodeoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) Sodium Salt: A Comprehensive Technical Guide for Cellular Proliferation and Apoptosis Studies

This guide provides an in-depth technical overview of 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) sodium salt, a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action, and key applications, offering field-proven insights and detailed protocols to ensure robust and reproducible experimental outcomes.

Introduction: The Power of a Thymidine Analog

5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) is a synthetic halogenated nucleotide analog of thymidine triphosphate.[1][2] The key to its utility lies in the substitution of the methyl group at the 5th position of the uracil ring with a bromine atom.[1][2] This structural modification allows BrdUTP to be utilized by DNA polymerases as a substrate during DNA synthesis, effectively mimicking thymidine triphosphate.[1] Consequently, it is incorporated into newly synthesized DNA during the S phase of the cell cycle.[3][4] This incorporation provides a powerful and reliable method for labeling and subsequently identifying cells that are actively proliferating.[5][3] Beyond cell proliferation, BrdUTP is also a crucial reagent in the detection of DNA fragmentation, a hallmark of apoptosis, through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[6][7]

Physicochemical Properties and Handling

Understanding the fundamental properties of BrdUTP is essential for its effective use and storage.

| Property | Value | Source(s) |

| Synonyms | 5-BrdUTP, 5-Bromo-dUTP, Bromodeoxyuridine triphosphate | [8][9][10] |

| CAS Number | 102212-99-7 | [8][9][11] |

| Molecular Formula | C₉H₁₄BrN₂O₁₄P₃•xNa | [8][11][12] |

| Molecular Weight | 547.04 g/mol (free acid) | [9][12] |

| Appearance | White to off-white powder | [11][13] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [11][12] |

| Storage | Store at -20°C, desiccated and protected from light. | [11][13][14] |

Expert Insight: BrdUTP solutions should be prepared fresh when possible. For stock solutions, use sterile, nuclease-free water or a suitable buffer like TE buffer.[15][16][17] Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[18]

Mechanism of Action and Detection

The utility of BrdUTP hinges on its incorporation into DNA and its subsequent detection by specific antibodies. This two-step process provides a robust system for identifying cells that have undergone DNA synthesis.

Incorporation into DNA

During the S phase of the cell cycle, DNA polymerases cannot distinguish BrdUTP from the natural nucleotide, deoxythymidine triphosphate (dTTP). As a result, BrdUTP is incorporated into the newly synthesized DNA strands opposite to adenine residues.[1] This labeling is a direct measure of DNA synthesis and, by extension, cell proliferation.

Immunodetection of Incorporated BrdU

The bromine atom on the incorporated base acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier such as DNA. This allows for the highly specific detection of BrdU using monoclonal antibodies.[2][5] A critical step in the detection process is DNA denaturation. The anti-BrdU antibody cannot access the incorporated BrdU within the double-stranded DNA helix. Therefore, the DNA must be partially denatured, typically using acid (e.g., HCl) or heat, to expose the BrdU epitopes.[2][5][4]

Figure 1: Mechanism of BrdUTP incorporation and immunodetection.

Key Applications in Research and Drug Development

BrdUTP is a versatile tool with broad applications in fundamental research and preclinical drug development.

Cell Proliferation Assays

The most common application of BrdUTP is in the measurement of cell proliferation.[1][5] By pulse-labeling cells or tissues with BrdU, researchers can identify the population of cells that were actively dividing during that time window. This is invaluable for:

-

Cancer Research: Assessing the growth rate of tumors and the efficacy of anti-proliferative cancer drugs.[1][5]

-

Neuroscience: Studying adult neurogenesis and the development of the nervous system.[5]

-

Developmental Biology: Tracking cell division and lineage during embryonic development.[5]

-

Toxicology: Evaluating the cytotoxic effects of compounds.[19]

Field Insight: While BrdU has been the gold standard, a newer thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), offers an alternative detection method based on click chemistry.[19][20][21] EdU detection does not require harsh DNA denaturation, which can be advantageous for preserving cell morphology and multiplexing with other antibody-based staining.[19][21][22] However, BrdU has a longer history of validation and may be less cytotoxic at standard concentrations.[5][19] The choice between BrdU and EdU depends on the specific experimental needs.

Apoptosis Detection: The TUNEL Assay

In the context of apoptosis, or programmed cell death, cellular endonucleases cleave the genomic DNA, generating a large number of DNA fragments with free 3'-hydroxyl (3'-OH) ends.[23][6] The TUNEL assay leverages the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs, such as BrdUTP, to these 3'-OH termini.[23][6][7] The incorporated BrdU is then detected with an anti-BrdU antibody, providing a quantitative measure of apoptosis.[23][7]

Causality in Protocol: The smaller size of the bromine atom on BrdUTP compared to bulky labels like fluorophores or biotin allows for more efficient incorporation by TdT, leading to higher sensitivity in TUNEL assays.[23][24][25] This increased sensitivity is a key reason for choosing BrdUTP-based TUNEL kits for detecting apoptosis.[7][26]

Experimental Protocol: In Vitro Cell Proliferation Assay using Immunocytochemistry

This protocol provides a detailed, step-by-step methodology for labeling and detecting proliferating cells in culture using BrdU and immunofluorescence.

Materials

-

5-Bromo-2'-deoxyuridine (BrdU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

DNA denaturation solution (e.g., 2N HCl)

-

Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

-

Blocking buffer (e.g., PBS with 1-5% BSA and/or serum)

-

Anti-BrdU primary antibody

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Step-by-Step Methodology

-

BrdU Labeling:

-

Prepare a 10 µM BrdU labeling solution in pre-warmed cell culture medium.[27][28]

-

Remove the existing medium from the cultured cells and replace it with the BrdU labeling solution.

-

Incubate the cells for a period appropriate for their proliferation rate (e.g., 1-24 hours) at 37°C in a CO₂ incubator.[28] Self-Validation: The optimal incubation time should be determined empirically for each cell line to achieve a good signal-to-noise ratio.

-

-

Fixation and Permeabilization:

-

Remove the BrdU labeling solution and wash the cells three times with PBS.[4][28]

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]

-

Wash three times with PBS.

-

Permeabilize the cells with Triton X-100 buffer for 20 minutes at room temperature to allow antibody access to intracellular structures.[4]

-

-

DNA Denaturation:

-

Wash the cells with PBS.

-

Incubate the cells with 2N HCl for 10-60 minutes at room temperature to denature the DNA and expose the incorporated BrdU.[4][28][29][30] Causality: This step is critical; insufficient denaturation will result in weak or no signal, while excessive denaturation can damage cellular morphology.

-

Carefully remove the HCl and neutralize the cells by incubating with 0.1 M sodium borate buffer for 5-30 minutes at room temperature.[28][29][30]

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[19]

-

Incubate with the primary anti-BrdU antibody, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.[19][29]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[4][19]

-

Wash three times with PBS.

-

-

Visualization:

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. BrdU-positive cells will exhibit nuclear fluorescence from the secondary antibody, indicating they were in S-phase during the labeling period.

-

Figure 2: Experimental workflow for in vitro BrdU cell proliferation assay.

Conclusion

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt remains a cornerstone of modern cell biology research. Its ability to be incorporated into newly synthesized DNA provides a direct and reliable method for studying cell proliferation and apoptosis. By understanding its chemical properties, mechanism of action, and the critical steps within experimental protocols, researchers can leverage BrdUTP to gain profound insights into the complex cellular processes that underpin development, disease, and the response to therapeutic interventions.

References

-

Jena Bioscience. (n.d.). Nucleotides for Application in Apoptosis (TUNEL assay). Retrieved from [Link]

-

Wikipedia. (2023). TUNEL assay. Retrieved from [Link]

-

Murga, M., et al. (2017). TUNEL labeling with BrdUTP/anti-BrdUTP greatly underestimates the level of sperm DNA fragmentation in semen evaluation. PLoS ONE, 12(8), e0182753. Retrieved from [Link]

-

Rieder, D., et al. (2017). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods in Molecular Biology, 1658, 203-214. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Bromo-dUTP, Nucleotides for Application in Cell Cycle & Proliferation. Retrieved from [Link]

-

Weisblat Lab, UC Berkeley. (n.d.). Br-dUTP Incorporation and Anti Br-dUTP Immunochemistry. Retrieved from [Link]

-

Li, X., & Darzynkiewicz, Z. (1995). Labeling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. Cell Proliferation, 28(11), 571-579. Retrieved from [Link]

-

Limsirichai, P., et al. (2016). EdU and BrdU incorporation resolve their differences. Cell Cycle, 15(16), 2085-2086. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

-

Behbehani, G. K., et al. (2012). Comparison between BrdU and EdU to detect DNA replication with mass cytometry. Cytometry Part A, 81(12), 1061-1068. Retrieved from [Link]

-

Bio-Rad. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

-

Li, X., et al. (1995). Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. PubMed, 28(11), 571-9. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Bromo-dUTP. Retrieved from [Link]

-

Creative Biolabs. (n.d.). BrdU Protocol. Retrieved from [Link]

-

Telford, B. (2022, July 15). Better than BrdU, Maximum Multiplexability with Click-iT™ EdU technology [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023). Bromodeoxyuridine. Retrieved from [Link]

-

SibEnzyme. (n.d.). 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-Br-dUTP). Retrieved from [Link]

-

Creative Biolabs. (2025). Unveiling the Secrets of BRDU: When Science Meets Cell Proliferation. Retrieved from [Link]

-

Morris, S. M. (1991). The genetic toxicology of 5-bromodeoxyuridine in mammalian cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 258(3), 161-188. Retrieved from [Link]

Sources

- 1. Buy this compound | 102212-99-7 [smolecule.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]

- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 6. abpbio.com [abpbio.com]

- 7. TUNEL assay - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-Br-dUTP) [biosan-nsk.ru]

- 11. ≥90%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. 5-Bromo-2 -deoxyuridine 5 -triphosphate = 90 102212-99-7 [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. BrdUTP (5-Bromo-2'-Deoxyuridine 5'-Triphosphate), 10 mM in TE buffer 25 μL | Buy Online [thermofisher.com]

- 16. BrdUTP (5-Bromo-2?-deoxyuridine 5?-triphosphate) *10 mM in TE Buffer* | CAS 102212-99-7 | AAT Bioquest | Biomol.com [biomol.com]

- 17. Invitrogen BrdUTP (5-Bromo-2'-Deoxyuridine 5'-Triphosphate), 10 mM in TE buffer 25 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 18. Bromodeoxyuridine (BrdU) [bdbiosciences.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lumiprobe.com [lumiprobe.com]

- 22. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nucleotides for Application in Apoptosis (TUNEL assay) - Jena Bioscience [jenabioscience.com]

- 24. researchgate.net [researchgate.net]

- 25. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. TUNEL Assay Kit - BrdU-Red (ab66110) | Abcam [abcam.com]

- 27. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 28. docs.abcam.com [docs.abcam.com]

- 29. mcb.berkeley.edu [mcb.berkeley.edu]

- 30. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 5-Bromo-2'-deoxyuridine 5'-triphosphate (Br-dUTP) Sodium Salt: Structure, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of 5-Bromo-2'-deoxyuridine 5'-triphosphate (Br-dUTP) sodium salt, a critical reagent in molecular and cellular biology. We will delve into its fundamental physicochemical properties, explore its mechanisms of action, and detail its application in cornerstone research methodologies for studying cell proliferation and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool with precision and confidence.

Introduction: The Significance of a Thymidine Analog

5-Bromo-2'-deoxyuridine 5'-triphosphate (Br-dUTP) is a synthetic halogenated analog of deoxythymidine triphosphate (dTTP).[1] Structurally, it differs from its natural counterpart by the substitution of a bromine atom for the methyl group at the 5-position of the pyrimidine ring.[1] This seemingly minor modification is the key to its utility, allowing it to be incorporated into newly synthesized DNA by DNA polymerases during the S-phase of the cell cycle. Once incorporated, the bromine atom serves as a distinctive immunochemical tag, readily detectable by specific monoclonal antibodies. This principle forms the basis of numerous assays that are fundamental to understanding cell cycle dynamics, tissue regeneration, and the efficacy of therapeutic agents.

Beyond its role in tracking DNA synthesis, Br-dUTP is also a crucial substrate for the enzyme terminal deoxynucleotidyl transferase (TdT). This enzyme's ability to add nucleotides to the 3'-hydroxyl ends of DNA fragments, independent of a template, is exploited in the TUNEL (TdT dUTP Nick End Labeling) assay to identify the extensive DNA fragmentation characteristic of late-stage apoptosis.[2][3][4]

Physicochemical Properties and Structure

A thorough understanding of Br-dUTP's properties is essential for its effective use, from proper storage to accurate experimental design. The sodium salt form is typically used to enhance solubility and stability.

Structure:

Caption: Chemical structure of 5-Bromo-2'-deoxyuridine 5'-triphosphate.

Quantitative Data Summary:

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄BrN₂O₁₄P₃ | [5][6] |

| Molecular Weight | 547.04 g/mol (free acid) | [5][6][7] |

| Appearance | White to off-white powder | [8] |

| Purity | ≥90% | |

| Solubility | 50 mg/mL in water | [8] |

| UV Absorbance (λmax) | 278 nm (in Tris-HCl, pH 7.5) | |

| Molar Extinction Coefficient (ε) | 9,700 L·mol⁻¹·cm⁻¹ | [9] |

| Recommended Storage | -20°C | [7][8] |

Mechanism of Action and Biological Considerations

Incorporation into DNA during S-Phase

During DNA replication, DNA polymerases exhibit a degree of tolerance for analogs of natural deoxynucleoside triphosphates (dNTPs). Br-dUTP, due to its structural similarity to dTTP, is readily accepted as a substrate and incorporated into the newly synthesized DNA strand opposite adenine residues.[1] This process is the cornerstone of the BrdU cell proliferation assay. Cells that are actively dividing will incorporate BrdU, creating a durable, covalent label within their genetic material that can be passed on to daughter cells.[10]

Substrate for Terminal Deoxynucleotidyl Transferase (TdT)

In apoptotic cells, endonucleases cleave genomic DNA into numerous smaller fragments, generating a high number of free 3'-hydroxyl (3'-OH) ends.[3][4] The enzyme Terminal deoxynucleotidyl transferase (TdT) can recognize these 3'-OH ends and catalyze the template-independent addition of nucleotides.[2][4] Br-dUTP is an excellent substrate for TdT.[11] Its smaller size compared to bulky fluorophore- or biotin-conjugated dUTPs leads to higher incorporation efficiency and thus greater sensitivity in detecting apoptotic cells via the TUNEL assay.[3][12][13] The incorporated BrdU is then detected using a specific anti-BrdU antibody, which can be conjugated to a fluorophore or an enzyme for visualization.[3][4]

Mutagenic Potential

It is critical for researchers to recognize that BrdU is not biologically inert. Its incorporation into DNA can be mutagenic.[1][14][15] The bromine atom alters the electron distribution of the pyrimidine ring, increasing the likelihood of tautomeric shifts from the keto form (which pairs with adenine) to the enol form (which can mispair with guanine).[16] This can lead to A-T to G-C transition mutations during subsequent rounds of DNA replication.[16] While at the low concentrations used for labeling studies this effect is often minimal, prolonged exposure or high concentrations can impact cell viability and genetic stability.[10][15][17] This is a crucial consideration when designing long-term cell tracking experiments.

Key Research Applications

Br-dUTP is a versatile tool with applications spanning cell biology, oncology, neuroscience, and drug development.

Cell Proliferation Assays (BrdU Assay)

The BrdU assay is a gold-standard method for quantifying cell proliferation both in vitro and in vivo.[18] The core principle involves introducing BrdU (as the nucleoside, which is then phosphorylated intracellularly to Br-dUTP) to cells or an organism for a defined period. This "pulse" labels all cells that are actively synthesizing DNA. Following fixation and crucial DNA denaturation (to expose the incorporated BrdU within the double helix), the labeled cells are identified using an anti-BrdU antibody.[19]

Causality in Experimental Choices:

-

Pulse Duration: A short pulse (e.g., 2-4 hours) is chosen to specifically label the S-phase population at a given time point, minimizing the chance of labeled cells progressing through mitosis.[19]

-

DNA Denaturation: This step, typically using hydrochloric acid (HCl) or heat, is non-negotiable.[19] It unwinds the DNA, making the incorporated BrdU accessible to the antibody. Without effective denaturation, no signal will be detected.

Caption: Workflow for a typical BrdU cell proliferation assay.

Apoptosis Detection (TUNEL Assay)

The TUNEL assay identifies DNA fragmentation, a hallmark of late-stage apoptosis.[3][20] The Br-dUTP-based TUNEL assay offers enhanced sensitivity compared to methods using larger, directly labeled nucleotides.[12][13] This is because the smaller Br-dUTP molecule creates less steric hindrance, allowing for more efficient incorporation by the TdT enzyme at the 3'-OH ends of DNA breaks.[2][3]

Trustworthiness through Self-Validation:

-

Positive Control: A critical component of any TUNEL assay is a positive control, where a sample is treated with DNase I to induce widespread DNA breaks.[20] This validates that the TdT enzyme, Br-dUTP, and detection reagents are all functioning correctly.

-

Negative Control: A sample incubated without the TdT enzyme ensures that any observed signal is not due to non-specific antibody binding or endogenous peroxidase activity.

Caption: Workflow for Br-dUTP based apoptosis detection (TUNEL assay).

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization is always recommended for specific cell types and experimental conditions.

Protocol: In Vitro BrdU Labeling for Immunocytochemistry

This protocol details the labeling and detection of proliferating cells grown in culture.

Materials:

-

BrdU Labeling Solution: 10 µM BrdU in sterile cell culture medium.[18]

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.[20]

-

Denaturation Solution: 2N HCl.[19]

-

Neutralization Buffer: 0.1 M Borate Buffer, pH 8.5.

-

Blocking Buffer: 3% BSA in PBS.[20]

-

Primary Antibody: Anti-BrdU monoclonal antibody, diluted in blocking buffer.

-

Secondary Antibody: Fluorophore-conjugated anti-mouse IgG, diluted in blocking buffer.

-

Nuclear Counterstain: DAPI or Hoechst 33342.[20]

-

Phosphate Buffered Saline (PBS).

Methodology:

-

BrdU Labeling: Remove existing culture medium and replace it with pre-warmed 10 µM BrdU labeling solution. Incubate cells for 2-4 hours at 37°C in a CO₂ incubator.[19][21] The optimal incubation time depends on the cell division rate and should be determined empirically.

-

Washing: Remove the labeling solution and wash the cells three times with PBS for 2 minutes per wash.[18][21]

-

Fixation: Add 4% PFA and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS. Add 0.25% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.

-

Denaturation: Wash twice with PBS. Add 2N HCl and incubate for 30 minutes at room temperature.[19] This step is critical for antibody access.

-

Neutralization: Aspirate the HCl and immediately wash three times with 0.1 M Borate Buffer (pH 8.5) to neutralize the acid.

-

Blocking: Wash twice with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Aspirate blocking buffer and add the diluted anti-BrdU primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash three times with PBS. Add the diluted fluorescently labeled secondary antibody and incubate for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash three times with PBS. Add a nuclear counterstain like DAPI for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Analysis: Visualize the sample using a fluorescence microscope. BrdU-positive cells will exhibit nuclear fluorescence from the secondary antibody, while all cell nuclei will be visible with the counterstain.

Conclusion

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is an indispensable tool in the modern life sciences laboratory. Its ability to act as a surrogate for thymidine triphosphate allows for the robust and reliable labeling of newly synthesized DNA. This property underpins powerful techniques for quantifying cell proliferation and detecting apoptosis, providing critical insights into fundamental biological processes and the mechanisms of disease and therapy. By understanding its chemical properties, mechanism of action, and the causal logic behind established protocols, researchers can harness the full potential of Br-dUTP to generate high-quality, reproducible data.

References

-

Maier, P., Weibel, B., & Zbinden, G. (1983). The mutagenic activity of 5-bromo-2'-deoxyuridine (BrdU) in vivo in rats. Environmental Mutagenesis, 5(5), 695-703. [Link]

-

Li, X., & Darzynkiewicz, Z. (1995). Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. Cell Proliferation, 28(11), 571-579. [Link]

-

Wikipedia contributors. (2023). Bromodeoxyuridine. Wikipedia, The Free Encyclopedia. [Link]

-

Haskins, J. S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631. [Link]

-

G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. [Link]

-

Creative Bioarray. TUNEL Apoptosis Assay (Fluorescent). [Link]

-

Jena Bioscience. Nucleotides for Application in Apoptosis (TUNEL assay). [Link]

-

BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]

-

Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry. Methods in Molecular Biology, 414, 49-62. [Link]

-

Jena Bioscience. 5-Bromo-dUTP. [Link]

-

Creative Biolabs Antibody. BrdU Protocol. [Link]

-

ResearchGate. (2014). Incorporation of double and single BrdU residues by Bst exo- DNA Polymerase into the 441 bp hybrid molecule. [Link]

-

University of Rochester Medical Center. Protocol for BrdU Labeling of Proliferating Cells. [Link]

-

Creative Diagnostics. BrdU Staining Protocol. [Link]

-

ResearchGate. (1995). Labeling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. [Link]

-

PubChem. 5-Bromo-2'-deoxyuridine. [Link]

-

Sági, J., et al. (1983). (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate as a DNA polymerase substrate. Nucleic Acids Research, 11(19), 6985-6994. [Link]

-

PubChem. 5-Bromouracil. [Link]

-

Lykkesfeldt, A. (1977). The effect of 5-bromodeoxyuridine on DNA replication and cell division in Tetrahymena pyriformis. Carlsberg Research Communications, 42(5), 337-346. [Link]

-

Sib-enzyme. 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-Br-dUTP). [Link]

-

Wikipedia contributors. (2023). 5-Bromouracil. Wikipedia, The Free Encyclopedia. [Link]

-

del-Moral-Morales, A., et al. (2021). Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold. International Journal of Molecular Sciences, 22(12), 6296. [Link]

-

Bio-Techne. DNA Fragmentation in Apoptosis | Detection and TUNEL Assays. [Link]

Sources

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Nucleotides for Application in Apoptosis (TUNEL assay) - Jena Bioscience [jenabioscience.com]

- 4. clyte.tech [clyte.tech]

- 5. biosynth.com [biosynth.com]

- 6. Buy this compound | 102212-99-7 [smolecule.com]

- 7. 5-Bromo-2'-deoxyuridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 8. This compound CAS#: 102212-99-7 [m.chemicalbook.com]

- 9. 5-Bromo-dUTP, Nucleotides for Application in Cell Cycle & Proliferation - Jena Bioscience [jenabioscience.com]

- 10. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The mutagenic activity of 5-bromo-2'-deoxyuridine (BrdU) in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 17. BrdU | AAT Bioquest [aatbio.com]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. mbl.edu [mbl.edu]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

The Dual-Faceted Mechanism of BrdUTP Incorporation into DNA: A Technical Guide for Researchers

Abstract

5-Bromo-2'-deoxyuridine-5'-triphosphate (BrdUTP) has established itself as an indispensable tool in cellular analysis, providing critical insights into fundamental biological processes such as cell proliferation and apoptosis. Its utility stems from its ability to be enzymatically incorporated into DNA, acting as a surrogate for the natural nucleotide, thymidine triphosphate (dTTP). This guide provides an in-depth exploration of the core mechanisms governing BrdUTP incorporation, detailing the distinct enzymatic pathways that underpin its two primary applications. We will dissect the template-dependent incorporation by DNA polymerases during S-phase for cell proliferation analysis and the template-independent addition by Terminal deoxynucleotidyl Transferase (TdT) for the detection of DNA fragmentation in apoptotic cells. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale to empower experimental design, optimization, and data interpretation.

Part 1: The Core Dichotomy of BrdUTP Incorporation

The versatility of BrdUTP lies in its acceptance by two distinct classes of DNA polymerases, each operating under different biological contexts and with different mechanistic principles. Understanding this dichotomy is fundamental to its correct application.

Template-Dependent Incorporation: A Marker of DNA Synthesis and Cell Proliferation

During the S-phase of the cell cycle, cellular DNA polymerases replicate the genome in a template-dependent manner. BrdUTP, as a structural analog of thymidine triphosphate, is readily accepted by these polymerases and incorporated into newly synthesized DNA strands in place of thymidine.[1][2] This process effectively "tags" cells that are actively dividing.

The key to this mechanism is the high fidelity of DNA polymerases, which, while stringent, tolerate the substitution of the methyl group at the 5-position of thymine with a bromine atom.[1] Once incorporated, the BrdU moiety is stably integrated into the DNA backbone. Detection of this incorporated BrdU is typically achieved using specific monoclonal antibodies, which requires a crucial DNA denaturation step to expose the BrdU epitopes within the double helix.[1][3]

Causality in Experimental Choice: The selection of BrdU-based proliferation assays is predicated on the direct measurement of DNA synthesis. Unlike markers of the cell cycle state like Ki-67 or PCNA, BrdU incorporation provides a definitive snapshot of cells that were actively replicating their DNA during the labeling period.[3][4] The duration of the BrdU pulse is a critical experimental parameter that must be optimized based on the cell division rate; rapidly proliferating cell lines may require only a short pulse (e.g., 1 hour), whereas primary or slow-growing cells may need a longer incubation (up to 24 hours) for detectable incorporation.[3]

Template-Independent Incorporation: Detecting the Hallmarks of Apoptosis (TUNEL Assay)

A distinct and equally powerful application of BrdUTP is in the detection of apoptosis through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.[5][6] A key event in late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into numerous fragments, generating a multitude of free 3'-hydroxyl (3'-OH) ends.[5]

The TUNEL assay leverages the unique properties of the enzyme Terminal deoxynucleotidyl Transferase (TdT). TdT is a specialized DNA polymerase that, unlike replicative polymerases, does not require a template strand.[7][8] It can catalyze the addition of deoxynucleotides, including BrdUTP, onto the free 3'-OH ends of DNA.[5][8][9]

Causality in Experimental Choice: The superior sensitivity of BrdUTP in TUNEL assays compared to directly labeled fluorescent nucleotides (e.g., FITC-dUTP) is a direct consequence of enzymatic efficiency.[10][11] The relatively small bromine atom on BrdUTP presents less steric hindrance to the active site of TdT compared to bulky fluorophores.[12] This results in a more efficient incorporation of BrdUTP, leading to a higher density of labels at each DNA break and consequently, a stronger signal.[10][11] This enhanced sensitivity makes the BrdUTP-based TUNEL assay a more robust and cost-effective method for detecting apoptotic cells.[10][11]

Part 2: Visualizing the Mechanisms of Incorporation

To further elucidate the distinct pathways of BrdUTP incorporation, the following diagrams illustrate the core processes.

Figure 1: Template-dependent incorporation of BrdUTP by DNA polymerase during cell proliferation.

Figure 2: Template-independent incorporation of BrdUTP by TdT in the TUNEL assay.

Part 3: Experimental Protocols and Methodologies

A successful experiment hinges on a meticulously executed protocol. The following sections provide self-validating, step-by-step methodologies for the two primary applications of BrdUTP.

Protocol: Cell Proliferation Assay using BrdU Incorporation

This protocol provides a generalized workflow for assessing cell proliferation in vitro. Optimization of incubation times and antibody concentrations is crucial for each specific cell type and experimental condition.[4]

Materials:

-

BrdU Labeling Reagent (10 mM stock)

-

Fixing/Denaturing Solution (e.g., HCl-based)[1]

-

Anti-BrdU Monoclonal Antibody

-

HRP- or Fluorophore-conjugated Secondary Antibody

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Substrate (for HRP) or Mounting Medium with DAPI (for fluorescence)

-

96-well plate or coverslips with cultured cells

Procedure:

-

BrdU Labeling:

-

Add BrdU labeling solution to your cell culture medium to a final concentration of 10 µM.

-

Incubate for 1-24 hours at 37°C, depending on the cell proliferation rate.[3]

-

-

Fixation and Denaturation:

-

Remove the labeling medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash twice with PBS.

-

Add the Fixing/Denaturing Solution (e.g., 2M HCl) and incubate for 10-60 minutes at room temperature to denature the DNA.[3][13] This step is critical for antibody access to the incorporated BrdU.[1]

-

Neutralize the acid by washing three times with PBS or a neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5).[13]

-

-

Immunodetection:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with Wash Buffer.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-BrdU antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with Wash Buffer.

-

Incubate with the appropriate secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light if using a fluorescent conjugate.

-

Wash three times with Wash Buffer.

-

-

Visualization and Analysis:

-

For colorimetric detection, add the TMB substrate and incubate until color develops, then add a stop solution and read the absorbance at 450 nm.

-

For fluorescent detection, mount the coverslips with mounting medium containing a nuclear counterstain like DAPI and visualize using a fluorescence microscope.

-

| Parameter | Rapidly Proliferating Cells (e.g., HeLa) | Slowly Proliferating Cells (e.g., Primary Neurons) | Rationale |

| BrdU Incubation Time | 1 - 4 hours | 12 - 24 hours | To ensure sufficient incorporation for detection without inducing toxicity.[3][14] |

| HCl Denaturation Time | 10 - 30 minutes | 30 - 60 minutes | To adequately expose BrdU epitopes without compromising cellular morphology.[3] |

| Primary Antibody Conc. | Titrate (e.g., 1:200 - 1:1000) | Titrate (e.g., 1:100 - 1:500) | To achieve optimal signal-to-noise ratio.[4] |

Table 1: Recommended starting points for optimizing a BrdU proliferation assay.

Protocol: Apoptosis Detection using TUNEL Assay with BrdUTP

This protocol outlines the key steps for performing a TUNEL assay to detect DNA fragmentation in apoptotic cells.

Materials:

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

TdT Reaction Buffer

-

Terminal deoxynucleotidyl Transferase (TdT)

-

BrdUTP

-

FITC-conjugated Anti-BrdU Monoclonal Antibody

-

Rinsing Buffer

-

Propidium Iodide (PI) or DAPI for nuclear counterstaining

Procedure:

-

Sample Preparation and Fixation:

-

Prepare a single-cell suspension (1-2 x 10^6 cells).

-

Fix the cells in 4% paraformaldehyde for 15-30 minutes at room temperature.[5]

-

Wash the cells with PBS.

-

-

Permeabilization:

-

Permeabilize the cells by incubating in 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[15]

-

Wash the cells with PBS.

-

-

TdT Labeling Reaction:

-

Immunodetection of Incorporated BrdUTP:

-

Stop the reaction by adding a rinsing buffer and centrifuging the cells.

-

Resuspend the cells in a solution containing the FITC-conjugated anti-BrdU antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.[6]

-

-

Staining and Analysis:

-

Wash the cells with a rinsing buffer.

-

Resuspend the cells in a solution containing a DNA stain like Propidium Iodide (PI) for cell cycle analysis or DAPI.

-

Analyze the cells by flow cytometry or fluorescence microscopy.[6] Apoptotic cells will exhibit high green fluorescence (FITC-anti-BrdU) due to the extensive DNA fragmentation and subsequent BrdUTP incorporation.[6]

-

| Control | Purpose | Expected Outcome |

| Negative Control | Cells without TdT enzyme in the reaction mix. | No significant BrdUTP incorporation, low fluorescence. |

| Positive Control | Cells pre-treated with DNase I to induce DNA breaks.[15] | High levels of BrdUTP incorporation, high fluorescence. |

| Unlabeled Control | Apoptotic cells processed without BrdUTP. | No signal from the anti-BrdU antibody. |

Table 2: Essential controls for a self-validating TUNEL assay.

Part 4: Conclusion and Future Perspectives

The dual mechanisms of BrdUTP incorporation—template-dependent and template-independent—provide a powerful and versatile platform for interrogating fundamental cellular processes. By understanding the enzymatic basis of these applications, from the substrate specificity of DNA polymerases to the unique catalytic action of TdT, researchers can design more robust experiments and interpret their data with greater confidence. While BrdU-based methods are well-established, it is crucial to be aware of potential caveats, such as the reported effects of BrdU on DNA stability and cell function at high concentrations or with prolonged exposure.[14][17] As with any technique, the inclusion of appropriate controls and careful optimization are paramount to ensuring the scientific integrity of the results. The principles outlined in this guide provide a solid foundation for the effective application of BrdUTP in diverse research and development settings.

References

-

Bedner, E., Li, X., Gorczyca, W., Melamed, M. R., & Darzynkiewicz, Z. (1999). Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. Cytometry, 35(3), 171–177. [Link]

-

Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250–254. [Link]

-

G-Biosciences. (2019, March 5). Detection of Apoptosis by TUNEL Assay. [Link]

-

Wikipedia. (2023, November 29). Terminal deoxynucleotidyl transferase. In Wikipedia. [Link]

-

Al-Zain, A., et al. (2022). Strand-specific detection of BrdUTP in silico and single-molecule characterization of replicated chromatin fibers. ResearchGate. [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ BrdU Cell Proliferation ELISA Kit. [Link]

-

Darzynkiewicz, Z., et al. (1999). Labeling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. ResearchGate. [Link]

-

Bio-Rad Antibodies. (2020, April 5). Top Tips for Troubleshooting Your BrdU Blues. [Link]

-

Merck. (n.d.). BrdU Cell Proliferation Assay | QIA58. [Link]

-

Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. [Link]

-

Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). [Link]

-

Bio-Rad Antibodies. (n.d.). BrdU Staining Experiments: Tips for Success. [Link]

-

Gaysin, A. G., et al. (2019). Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase. FEBS Letters, 593(12), 1338-1347. [Link]

-

Wikipedia. (2023, December 1). Bromodeoxyuridine. In Wikipedia. [Link]

-

Beard, W. A., et al. (2003). DNA Polymerase β Substrate Specificity: SIDE CHAIN MODULATION OF THE “A-RULE”. Journal of Biological Chemistry, 278(41), 39771–39779. [Link]

-

Lehner, B., et al. (2011). Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold. Cerebellum, 10(4), 734-748. [Link]

-

Jiang, Y., et al. (2021). Terminal deoxynucleotidyl transferase: Properties and applications. Applied Microbiology and Biotechnology, 105(14-15), 5757–5769. [Link]

-

Sági, J., et al. (1980). A Study of Substrate Specificity of Mammalian and Bacterial DNA Polymerases With 5-alkyl-2'-deoxyuridine 5'-triphosphates. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 606(2), 196-201. [Link]

-

de la Cuesta, I., et al. (2019). Effect of BrdU incorporation into DNA on nanopore sequencing current signal. ResearchGate. [Link]

-

A-Ale-Yasin, H., et al. (2017). Flow cytometric data of BrdU incorporation assay. ResearchGate. [Link]

-

Zhang, X., et al. (2009). Primer extension in the presence of Br-dUTP and mutant production. ResearchGate. [Link]

-

Anderson, A. C., et al. (2012). Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo. PLoS ONE, 7(7), e42321. [Link]

-

ResearchGate. (2014, January 24). Does anyone have any idea how to troubleshoot BrdU proliferation assay?. [Link]

-

Moon, A. F., et al. (2006). Structural insight into the substrate specificity of DNA Polymerase mu. Nature Structural & Molecular Biology, 14(1), 88-90. [Link]

-

Lietard, J., et al. (2008). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 13(5), 1134-1153. [Link]

-

Meyer, A. J., & Eckert, K. A. (2014). Substrate specificity and proposed structure of the proofreading complex of T7 DNA polymerase. Biochemistry, 53(15), 2501–2512. [Link]

-

ResearchGate. (2017, September 10). Analysis of DNA Content and BrdU Incorporation. [Link]

-

Creative Diagnostics. (n.d.). BrdU Staining Protocol. [Link]

-

Otvös, L., et al. (1987). Substrate Specificity of DNA Polymerases. II. 5-(1-Alkynyl)-dUTPs as Substrates of the Klenow DNA Polymerase Enzyme. Nucleic Acids Symposium Series, (18), 125-129. [Link]

-

Goulian, M., & Khorana, H. G. (1964). A quantitative method for distinguishing BrdUTP and dTTP in soluble pools. Analytical Biochemistry, 8(3), 336-345. [Link]

-

Strathern, J. N., et al. (2009). dUTP incorporation into genomic DNA is linked to transcription in yeast. Nature Genetics, 41(5), 599–602. [Link]

-

Bryan, A. C., et al. (2015). Temporal regulation of dUTP biosynthesis limits uracil incorporation during early DNA replication. bioRxiv. [Link]

-

Jaskelioff, M., et al. (2009). Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells. Stem Cells, 27(10), 2577–2587. [Link]

-

Darzynkiewicz, Z., et al. (1999). Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. Cytometry, 35(3), 171-7. [Link]

Sources

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. clyte.tech [clyte.tech]

- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]

- 8. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Synthesis: A Technical Guide to 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdU-TP) in DNA Dynamics

Abstract

For decades, the precise monitoring of DNA synthesis has been a cornerstone of research in cell biology, oncology, and neuroscience. Central to this endeavor is 5-Bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog that has become an indispensable tool for elucidating the intricacies of DNA replication, cell proliferation, and DNA repair. This technical guide provides an in-depth exploration of 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdU-TP), the active form of BrdU, and its function in DNA synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of BrdU-TP incorporation, offers detailed, field-proven protocols for its application, and provides insights into the interpretation of the rich datasets it generates.

The Principle of Mimicry: Mechanism of BrdU-TP Incorporation

At its core, the utility of BrdU lies in its structural similarity to thymidine, one of the four nucleobases of DNA.[1][2] When introduced to living cells or tissues, BrdU is taken up through the nucleoside salvage pathway and is intracellularly phosphorylated by thymidine kinase to its triphosphate form, 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdU-TP).[3][4] This conversion is a critical prerequisite for its function.

During the S phase of the cell cycle, when DNA replication is active, DNA polymerases readily accept BrdU-TP as a substrate in place of deoxythymidine triphosphate (dTTP).[3][5] The polymerase incorporates the brominated nucleoside into the newly synthesized DNA strand, effectively "tagging" the replicating DNA.[6] This process is the foundation of all BrdU-based assays.

The bromine atom at the 5-position of the pyrimidine ring is the key to detection.[7] This bulky halogenated substituent creates a unique epitope that is not present in native DNA, allowing for the specific recognition and binding of anti-BrdU monoclonal antibodies.[8][9] Consequently, cells that were actively synthesizing DNA during the BrdU labeling period can be identified and quantified.

Visualizing the Pathway: From Uptake to Incorporation

Sources

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. BrdU | AAT Bioquest [aatbio.com]

- 3. Analyzing DNA Replication III: Antibody Labeling of Incorporated Bromodeoxyuridine (BrdU) in Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry | MDPI [mdpi.com]

- 5. (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate as a DNA polymerase substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. exbio.cz [exbio.cz]

An In-depth Technical Guide to the Biological Activity and Applications of 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP)

This guide provides a comprehensive technical overview of 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP), a pivotal molecule in cellular and molecular biology research. We will delve into its core biological activities, mechanisms of action, and its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Thymidine Analog

5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) is a synthetic halogenated analog of deoxyuridine triphosphate. Structurally, it closely mimics thymidine triphosphate (dTTP), with the key difference being the substitution of the methyl group at the 5th position of the pyrimidine ring with a bromine atom.[1][2] This seemingly minor alteration is the cornerstone of its utility, allowing it to be incorporated into newly synthesized DNA in place of thymidine during DNA replication (S-phase of the cell cycle) or DNA repair processes.[3][4] Once incorporated, the bromine atom serves as a distinctive immunogenic epitope, enabling highly specific detection with monoclonal antibodies.[1] This principle underpins its widespread use as a powerful tool for investigating fundamental cellular processes.[5]

Core Biological Activities and Mechanisms of Action

The biological impact of BrdUTP stems from its successful substitution for dTTP by DNA polymerases and terminal deoxynucleotidyl transferase (TdT). This incorporation, however, is not without consequences, leading to both its utility as a marker and its potential as a biological effector.

Incorporation into Nascent DNA

During the S-phase, cellular DNA polymerases readily utilize BrdUTP as a substrate, incorporating it into the elongating DNA strand opposite adenine bases.[6] This process provides a robust method for labeling and subsequently identifying cells that are actively proliferating.[6][7] The efficiency of incorporation can vary between different DNA polymerases, with Family A polymerases like Taq generally showing higher acceptance of uracil-based analogs compared to high-fidelity Family B polymerases.[4]

Labeling of DNA Strand Breaks

In the context of apoptosis, extensive DNA fragmentation occurs, generating a multitude of 3'-hydroxyl (3'-OH) ends.[5] The enzyme terminal deoxynucleotidyl transferase (TdT) can catalyze the template-independent addition of nucleotides to these 3'-OH termini. BrdUTP is an excellent substrate for TdT, allowing for the direct labeling of these DNA strand breaks, a hallmark of late-stage apoptosis.[5][8]

Structural and Functional Consequences of Incorporation

The presence of the bulky bromine atom in place of a methyl group can introduce subtle but significant alterations to the DNA double helix.[9] These conformational changes can affect the interaction of DNA-binding proteins with their recognition sites, potentially altering gene expression and other DNA-dependent processes.[10] Furthermore, the incorporation of BrdU can sensitize the DNA to radiation, particularly UV light, leading to an increased frequency of DNA strand breaks.[11] This photosensitizing effect is thought to be due to the debromination of the molecule upon UV absorption, which generates a uracilyl radical that can lead to strand scission.

Induction of the DNA Damage Response (DDR)

The incorporation of BrdU and subsequent DNA lesions can trigger the cell's DNA Damage Response (DDR) pathways.[12] This complex signaling network is orchestrated by master kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[7][13] Activation of these kinases leads to the phosphorylation and activation of downstream effector kinases like Chk1 and Chk2, which in turn mediate cell cycle arrest to allow time for DNA repair.[8][12] If the damage is too extensive, these pathways can ultimately lead to the induction of apoptosis or a state of cellular senescence.[12]

Key Applications and Experimental Workflows

The unique properties of BrdUTP have led to its adoption in a variety of powerful techniques for assessing cell fate and physiology.

Cell Proliferation Assays

The most common application of BrdUTP's precursor, BrdU, is the measurement of cell proliferation.[5] By pulsing cells with BrdU, researchers can specifically label cells that are in the S-phase of the cell cycle.[9] Subsequent detection with anti-BrdU antibodies allows for the quantification of proliferating cells via several methods, including:

-

Flow Cytometry: This method provides a high-throughput quantitative analysis of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

-

Immunocytochemistry (ICC) and Immunohistochemistry (IHC): These techniques allow for the visualization of proliferating cells within the context of tissues and cultured cells, providing valuable spatial information.[7][14]

Caption: Workflow for BrdU-based cell proliferation assays.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation associated with apoptosis.[8] BrdUTP is a highly efficient substrate for the TdT enzyme used in this assay.[15] The smaller size of the bromine atom on BrdUTP compared to bulky fluorescent or biotin labels on other dUTP analogs leads to less steric hindrance and a more sensitive detection of apoptotic cells.[15]

Caption: Workflow for BrdUTP-based TUNEL assays for apoptosis detection.

DNA Damage and Repair Studies

Given that BrdU incorporation can induce a DNA damage response, it can be used as a tool to study these pathways.[12] Researchers can introduce BrdU into cellular DNA and then expose the cells to a DNA damaging agent, such as UV radiation, to study the subsequent repair processes.[11] The presence of BrdU can be used to specifically label and track the fate of newly synthesized DNA during these events.

Caption: Simplified BrdU-induced DNA damage response pathway.

Telomerase Activity

Telomerase, the enzyme responsible for maintaining telomere length, is a reverse transcriptase that adds repetitive DNA sequences to the ends of chromosomes.[16] Studies have shown that telomerase can incorporate modified nucleotides, and while specific kinetic data for BrdUTP is not abundant, the principle of using nucleotide analogs in telomerase assays is established.[17][18] The incorporation of BrdUTP by telomerase could potentially be used to label the newly synthesized telomeric repeats for detection or to study the effects of modified nucleotides on telomerase processivity.[19]

Quantitative Data Summary

| Parameter | Enzyme | Substrate | Relative Incorporation Efficiency | Reference |

| Incorporation into DNA | Taq DNA Polymerase | dUTP vs. dTTP | 71.3% | [4] |

| Neq DNA Polymerase | dUTP vs. dTTP | 74.9% | [4] | |

| Vent DNA Polymerase | dUTP vs. dTTP | 15.1% | [4] | |

| Pfu DNA Polymerase | dUTP vs. dTTP | 9.4% | [4] | |

| TUNEL Assay Sensitivity | Terminal deoxynucleotidyl Transferase (TdT) | BrdUTP vs. Biotin-dUTP | ~4-fold higher signal intensity | [15] |

| Terminal deoxynucleotidyl Transferase (TdT) | BrdUTP vs. Digoxigenin-dUTP | ~2-fold higher signal intensity | [15] | |

| Terminal deoxynucleotidyl Transferase (TdT) | BrdUTP vs. Fluorescein-dUTP | >8-fold higher signal intensity | [15] |

Detailed Experimental Protocols

Protocol 1: Immunocytochemistry (ICC) for BrdU Detection in Cultured Cells

-

Cell Culture and Labeling:

-

Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.

-

Add BrdU (final concentration of 10 µM) to the culture medium and incubate for 1-24 hours at 37°C in a CO2 incubator. The incubation time should be optimized based on the cell type's doubling time.[7]

-

-

Fixation:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with cold methanol for 20 minutes at -20°C.[13]

-

-

DNA Denaturation:

-

Wash the coverslips three times with PBS.

-

Incubate the coverslips in 2N HCl for 30 minutes at room temperature to denature the DNA.[9]

-

-

Neutralization and Blocking:

-

Wash the coverslips three times with PBS.

-

Incubate in 0.1 M sodium borate buffer (pH 8.5) for 15 minutes at room temperature to neutralize the acid.[8]

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.2% Triton X-100) for 1 hour at room temperature.[9]

-

-

Immunostaining:

-

Mounting and Visualization:

-

Wash the coverslips five times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Protocol 2: Immunohistochemistry (IHC) for BrdU Detection in Tissue Sections

-

In Vivo Labeling:

-

Administer BrdU to the animal via intraperitoneal injection (e.g., 100 mg/kg for mice).[5]

-

Sacrifice the animal at the desired time point after injection.

-

-

Tissue Processing:

-

Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.

-

Embed the tissue in OCT compound and freeze.

-

Cut cryosections (e.g., 10-20 µm) and mount them on slides.[8]

-

-

Antigen Retrieval and DNA Denaturation:

-

Wash the sections three times with PBS.

-

Incubate the slides in 2N HCl for 30 minutes at 37°C.[20]

-

-

Neutralization and Blocking:

-

Immunostaining:

-

Detection and Visualization:

-

For chromogenic detection, use a suitable substrate kit (e.g., DAB).[20]

-

For fluorescent detection, use a fluorescently-labeled secondary antibody.

-

Counterstain with a nuclear stain (e.g., hematoxylin for chromogenic or DAPI for fluorescent).

-

Dehydrate, clear, and mount the slides.

-

Visualize using a bright-field or fluorescence microscope.

-

Conclusion

5-Bromo-2'-deoxyuridine 5'-triphosphate and its nucleoside precursor, BrdU, are indispensable tools in the modern life sciences laboratory. Their ability to be readily incorporated into newly synthesized DNA provides a direct and reliable method for studying cell proliferation, apoptosis, and DNA repair. By understanding the underlying molecular mechanisms, including the enzymatic incorporation and the subsequent cellular responses to this thymidine analog, researchers can design and interpret experiments with greater confidence and precision. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the power of BrdUTP in their pursuit of new biological discoveries and therapeutic innovations.

References

- Anderson, A., & El-Shemerly, M. (2006). 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells. British Journal of Cancer, 94(9), 1299–1307.

- University of California, San Francisco. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. Retrieved from a specific UCSF lab webpage (URL not provided in search results).

-

Creative Bioarray. (n.d.). Protocols for IHC and Detection of Proliferating Cells by BrdU. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

- Cifuentes-Rojas, C., & Shippen, D. E. (2012). How DNA damage and non-canonical nucleotides alter the telomerase catalytic cycle. Nucleic Acids Research, 40(4), 1327–1341.

-

Bio-Rad Antibodies. (n.d.). BrdU Staining & Labeling Protocols. Retrieved from [Link]

- Sci-Hub. (2023, August 3). BrdU Immunohistochemical Staining Protocol [Video]. YouTube.

- Martí-Clúa, J. (2023). 5-Bromo-2′-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis. Frontiers in Neuroscience, 17, 1185623.

- Arias-Rivas, B., & Vital, M. (1994). UV radiation induces DNA fragmentation and cell death in B16 melanoma sensitized by bromodeoxyuridine: impaired c-jun induction and defective tyrosine phosphorylation signalling.

-

Creative Biolabs Antibody. (n.d.). BrdU Protocol. Retrieved from [Link]

- Poot, M., Hoehn, H., & Runger, T. M. (2001). Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines. Cytometry, 44(1), 31–37.

- Wu, R. A., & Feigon, J. (2020). Mechanisms of nucleotide selection by telomerase. eLife, 9, e57573.

- Wang, Y., Yuan, F., & Wang, Y. (2016). DNA Damage Does Not Cause BrdU Labeling of Mouse or Human β-Cells. Diabetes, 65(11), 3347–3353.

- Li, X., & Darzynkiewicz, Z. (1995). Labeling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation.

- O'Connor, C. M., & Collins, K. (2006). Roles for RNA in Telomerase Nucleotide and Repeat Addition Processivity. Molecular and Cellular Biology, 26(14), 5294–5303.

- Zhang, G., Smith, S., & Glimcher, L. H. (2018). BRD4 facilitates replication stress-induced DNA damage response. Oncogene, 37(46), 6077–6089.

- BenchChem. (2025). A Comparative Guide to dUTP Incorporation Efficiency by Different DNA Polymerases. Retrieved from a specific BenchChem technical note (URL not provided in search results).

-

Wikipedia. (n.d.). Bromodeoxyuridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Telomerase. Retrieved from [Link]

- Speit, G., & Schütz, P. (2025). Alkaline Bromodeoxyuridine (BrdU) Comet Assay to Detect Replication‐Associated DNA Damage. Current Protocols, 5(12), e935.

- Haince, J. F., McDonald, D., & Poirier, G. G. (2007). Ataxia telangiectasia mutated (ATM) signaling network is modulated by a novel poly(ADP-ribose)-dependent pathway in the early response to DNA-damaging agents. The Journal of Biological Chemistry, 282(22), 16441–16453.

- Kumar, G., Sharma, A. K., & Jayaraman, K. (1992). Incorporation of BrdU in a DNA fragment may affect protein-DNA interactions in a site-dependent manner. Oncogene, 7(7), 1453–1455.

- Berman, H. M., et al. (1998). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (PDB ID: 1D28)

- Lee, M. S., & Blackburn, E. H. (1993). Sequence-specific DNA primer effects on telomerase polymerization activity. Molecular and Cellular Biology, 13(10), 6586–6599.

-

Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

- Li, X., & Darzynkiewicz, Z. (1995). Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation.

- ResearchGate. (n.d.). Flow cytometric data of BrdU incorporation assay. Retrieved from a specific ResearchGate figure (URL not provided in search results).

- Johns Hopkins University. (n.d.). Ataxia telangiectasia mutated (ATM) signaling network is modulated by a novel poly(ADP-ribose)-dependent pathway in the early response to DNA-damaging agents. Retrieved from a specific university research portal (URL not provided in search results).

- Hernandez-Sanchez, W., et al. (2019). A non-natural nucleotide uses a specific pocket to selectively inhibit telomerase activity. PLoS Biology, 17(4), e3000204.

- ResearchGate. (n.d.). Pre-steady-state burst kinetics of dCTP and ddCTP incorporation by Vent DNA polymerase. Retrieved from a specific ResearchGate figure (URL not provided in search results).

- ResearchGate. (n.d.). Analysis of DNA end-resection by BrdU staining in G2-phase cells. Retrieved from a specific ResearchGate figure (URL not provided in search results).

- Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from a specific Bio-Rad webpage (URL not provided in search results).

- Dutrillaux, B., & Fosse, A. M. (1976). The relationship between DNA replication and chromosome structure. Experimental Cell Research, 97(1), 191-193.

-

LibreTexts Biology. (2022, March 1). 1.1: The Structure of DNA. Retrieved from [Link]

- Medicosis Perfectionalis. (2019, May 7). STRUCTURE OF DNA [Video]. YouTube.

Sources

- 1. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Damage-induced BRCA1 phosphorylation by Chk2 contributes to the timing of end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative telomerase enzyme activity determination using droplet digital PCR with single cell resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of BrdU in a DNA fragment may affect protein-DNA interactions in a site-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. visiblebody.com [visiblebody.com]

- 16. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 17. How DNA damage and non-canonical nucleotides alter the telomerase catalytic cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A non-natural nucleotide uses a specific pocket to selectively inhibit telomerase activity | PLOS Biology [journals.plos.org]

- 19. Mechanisms of nucleotide selection by telomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Senior Application Scientist's Guide to BrdUTP in Mutagenesis and DNA Labeling

Introduction: The Need for Controlled Genetic Alteration

In the intricate landscape of molecular biology and drug development, the ability to precisely induce and study genetic mutations is not merely a technique; it is the cornerstone of discovery. Mutagenesis allows us to dissect gene function, model human diseases, and engineer proteins with novel properties. At the heart of many mutagenesis strategies lies the use of nucleoside and nucleotide analogs—molecular mimics that can be incorporated into DNA, leading to controlled and informative errors.

Among these, 5-Bromo-2'-deoxyuridine triphosphate (BrdUTP) stands out as a powerful and versatile tool. As a synthetic analog of deoxythymidine triphosphate (dTTP), its utility extends from inducing specific types of mutations to labeling DNA for a variety of critical assays. This guide provides an in-depth exploration of the core mechanisms, practical applications, and field-proven insights into the use of BrdUTP, designed for researchers, scientists, and drug development professionals who seek to harness its full potential.

Part 1: The Core Mechanism of BrdUTP-Induced Mutagenesis

To effectively wield BrdUTP in the laboratory, one must first understand its fundamental mechanism of action, which is rooted in its unique chemical properties. BrdUTP is structurally analogous to dTTP, but with a critical substitution: the methyl group at the 5-position of the uracil base is replaced by a bromine atom. This seemingly small change has profound consequences for the base's hydrogen-bonding capabilities.

The bromine atom is highly electronegative, and its electron-withdrawing nature influences the tautomeric state of the bromouracil base. While it predominantly exists in the stable keto form, which correctly pairs with adenine, it has an increased propensity to shift to its rare enol tautomer. In this enol state, its hydrogen-bonding pattern mimics that of cytosine, leading it to erroneously pair with guanine. This tautomeric shift is the primary driver of BrdUTP's mutagenic effect.

This leads to two distinct pathways for mutation induction during DNA replication:

-

Incorporation Error (Leading to G:C → A:T Transitions): During DNA synthesis, if BrdUTP is present in the nucleotide pool in its enol form, it can be mistakenly incorporated by DNA polymerase opposite a guanine residue in the template strand.[1] In subsequent replication rounds, this incorporated bromouracil will correctly pair with adenine, completing the transition.

-

Replication Error (Leading to A:T → G:C Transitions): When BrdUTP in its common keto form is correctly incorporated opposite an adenine, the resulting bromouracil is now part of the DNA template. In the next round of replication, this template bromouracil can shift to its enol form, causing it to mispair with an incoming deoxyguanosine triphosphate (dGTP).[1][2] This establishes an A:T to G:C transition, which is the canonical mutagenic outcome associated with bromouracil.[2]

Part 2: In Vitro Random Mutagenesis using BrdUTP